4-Bromo-2,3,6-trifluoroaniline
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Overview
Description
4-Bromo-2,3,6-trifluoroaniline is a chemical compound with the CAS Number: 1035690-63-1 . It has a molecular weight of 226 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2,3,6-trifluoroaniline is 1S/C6H3BrF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
. This code provides a specific textual representation of the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2,3,6-trifluoroaniline are not available, it’s worth noting that similar compounds like 4-bromo-2,3,5,6-tetrafluoroaniline decompose when reacted with pentyl nitrite, yielding corresponding aryl radicals .
Physical And Chemical Properties Analysis
4-Bromo-2,3,6-trifluoroaniline is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Synthesis of Heat and Pressure-Sensitive Dyes
4-Bromo-2,3,6-trifluoroaniline is utilized in the synthesis of dyes, notably in the creation of black fluorane dye, a crucial component for thermal papers. This is demonstrated in the research where a continuous homogeneous bromination technology in a modular microreaction system was developed to prepare 4-bromo-3-methylanisole, a related compound used for dye synthesis (Xie et al., 2020).
Electrochemical Oxidation Studies
The compound has been studied for its electrochemical oxidation properties. A research study analyzed the electrochemical oxidation of bromoanilines, including 4-bromoaniline and its derivatives, in acetonitrile solution, which is important for understanding its chemical behavior and potential applications (Kádár et al., 2001).
Chemical Synthesis and Organic Chemistry
4-Bromo-2,3,6-trifluoroaniline plays a role in various synthetic processes in organic chemistry. For example, it is involved in the synthesis of naphthalenes and other organic compounds, as evidenced by a study where derivatives of 4-bromo-2,3,6-trifluoroaniline were used in the generation of aryne intermediates for further chemical reactions (Schlosser & Castagnetti, 2001).
Photocatalytic Applications
The compound has applications in photocatalysis, where it is used in coupling reactions. A study focused on the use of a related compound, 2-bromo-3,3,3-trifluoropropene, in photocatalytic defluorinative reactions with N-aryl amino acids, emphasizing the potential for 4-Bromo-2,3,6-trifluoroaniline in similar photocatalytic processes (Zeng et al., 2022).
Steric and Electronic Effects in Chemical Reactions
Research has also delved into understanding the steric and electronic effects of the trifluoromethyl group in chemical reactions, which is relevant for compounds like 4-Bromo-2,3,6-trifluoroaniline. This was explored in a study where the effects of different substituents on chemical reactivity and interactions were analyzed (Schlosser et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-2,3,6-trifluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPYRCPXXIPDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1035690-63-1 |
Source
|
Record name | 4-bromo-2,3,6-trifluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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